molecular formula C23H14FN3OS B11128281 (5Z)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11128281
M. Wt: 399.4 g/mol
InChI Key: KHSSJFKTXHBKSP-ZXTVHIMQSA-N
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Description

The compound (5Z)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that features a combination of aromatic rings, a thiazole ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds that are subsequently combined under specific conditions to form the final product. Common synthetic routes include:

    Formation of the Thiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Triazole Ring: This can be achieved through cycloaddition reactions involving azides and alkynes.

    Coupling Reactions: The final steps often involve coupling reactions to attach the naphthalene and fluorophenyl groups to the core structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(5Z)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (5Z)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(3-fluorobenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • Ethyl acetoacetate

Uniqueness

(5Z)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: is unique due to its combination of aromatic rings and heterocyclic structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H14FN3OS

Molecular Weight

399.4 g/mol

IUPAC Name

(5Z)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(naphthalen-1-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H14FN3OS/c24-18-11-8-15(9-12-18)10-13-21-25-23-27(26-21)22(28)20(29-23)14-17-6-3-5-16-4-1-2-7-19(16)17/h1-14H/b13-10+,20-14-

InChI Key

KHSSJFKTXHBKSP-ZXTVHIMQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C\3/C(=O)N4C(=NC(=N4)/C=C/C5=CC=C(C=C5)F)S3

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)N4C(=NC(=N4)C=CC5=CC=C(C=C5)F)S3

Origin of Product

United States

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